molecular formula C8H4ClNO3 B15333712 7-Chlorobenzo[c]isoxazole-3-carboxylic Acid

7-Chlorobenzo[c]isoxazole-3-carboxylic Acid

Cat. No.: B15333712
M. Wt: 197.57 g/mol
InChI Key: GVDAOXHLLJENHB-UHFFFAOYSA-N
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Description

7-Chlorobenzo[c]isoxazole-3-carboxylic Acid is a heterocyclic compound that features a five-membered isoxazole ring fused to a benzene ring, with a chlorine atom at the 7th position and a carboxylic acid group at the 3rd position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chlorobenzo[c]isoxazole-3-carboxylic Acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-chlorobenzonitrile with hydroxylamine to form the isoxazole ring. This reaction is usually carried out in the presence of a base such as sodium methoxide in methanol, followed by acidification to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is often employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 7-Chlorobenzo[c]isoxazole-3-carboxylic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7-Chlorobenzo[c]isoxazole-3-carboxylic Acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Chlorobenzo[c]isoxazole-3-carboxylic Acid involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The chlorine atom and carboxylic acid group contribute to the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

  • 6-Chlorobenzo[d]isoxazole-3-carboxylic Acid
  • 7-Chlorobenzo[d]isoxazole-3-carboxylic Acid
  • 7-Bromobenzo[c]isoxazole-3-carboxylic Acid

Comparison: 7-Chlorobenzo[c]isoxazole-3-carboxylic Acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific applications .

Properties

Molecular Formula

C8H4ClNO3

Molecular Weight

197.57 g/mol

IUPAC Name

7-chloro-2,1-benzoxazole-3-carboxylic acid

InChI

InChI=1S/C8H4ClNO3/c9-5-3-1-2-4-6(5)10-13-7(4)8(11)12/h1-3H,(H,11,12)

InChI Key

GVDAOXHLLJENHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(ON=C2C(=C1)Cl)C(=O)O

Origin of Product

United States

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